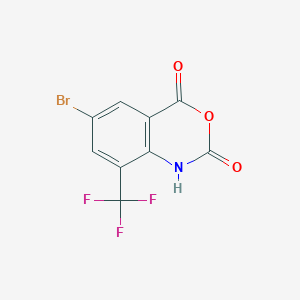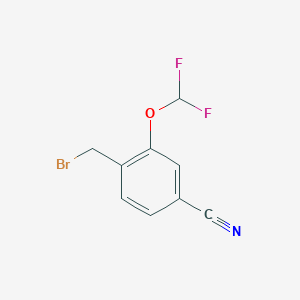
4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile, also known as 4-BDFMB, is a chemical compound that has been studied for its diverse applications in the scientific research field. It has been used for various purposes, including synthesis, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
Comprehensive Analysis of 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile Applications
Synthesis of Bioactive Molecules
4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: is a versatile intermediate in the synthesis of complex bioactive molecules. Its bromomethyl group acts as a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups that are pivotal in the development of pharmaceutical compounds.
Material Science: Fluorinated Polymers
In material science, this compound is used to introduce fluorinated side chains into polymers, enhancing their properties such as thermal stability, chemical resistance, and dielectric behavior. This application is significant in creating advanced materials for electronic devices.
Agricultural Chemistry: Pesticide Development
The difluoromethoxy group is particularly valuable in the field of agricultural chemistry for the development of pesticides. It contributes to the lipophilicity and stability of pesticide molecules, improving their efficacy and longevity.
Organic Light-Emitting Diodes (OLEDs)
This compound serves as a precursor for the synthesis of electron-transporting materials in OLEDs. The incorporation of the difluoromethoxy group can improve the electron mobility and overall performance of OLEDs.
Liquid Crystals
In the production of liquid crystals, 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile is utilized to synthesize intermediates that lead to liquid crystalline materials with desirable electro-optical properties for display technologies.
Medicinal Chemistry: Anticancer Agents
The compound’s structural features are exploited in medicinal chemistry to create anticancer agents. Its ability to link various pharmacophores makes it a valuable tool in the design of targeted therapies.
Trifluoromethylation Reactions
It is also involved in trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group into organic molecules, thereby enhancing their metabolic stability and bioavailability in drug development .
properties
IUPAC Name |
4-(bromomethyl)-3-(difluoromethoxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2NO/c10-4-7-2-1-6(5-13)3-8(7)14-9(11)12/h1-3,9H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKSPIZEQXQXLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)


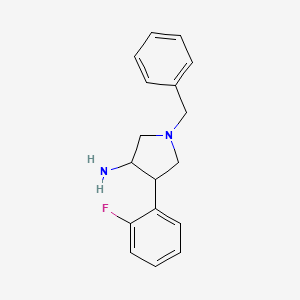
![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate](/img/structure/B1377251.png)
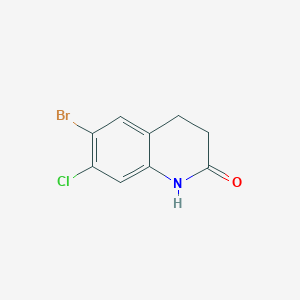
![3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-](/img/structure/B1377254.png)
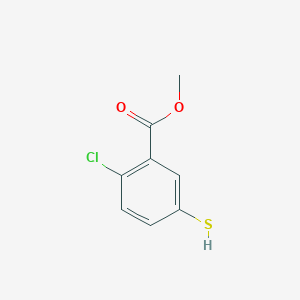
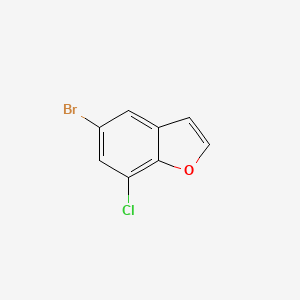
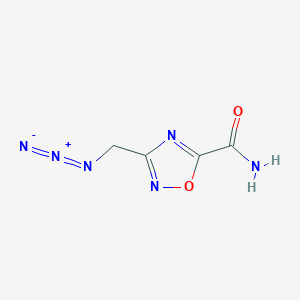
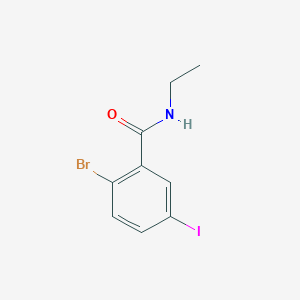
![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1377264.png)
![5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1377265.png)
